1-(2,4-Dimethoxybenzyl)piperazine
Overview
Description
1-(2,4-Dimethoxybenzyl)piperazine is a compound belonging to the benzylpiperazine class. It has a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It’s known that piperazine derivatives can act through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of 1-(2,4-Dimethoxybenzyl)piperazine with its targets would depend on the specific biochemical environment and the presence of other molecules.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, potentially influencing processes such as neurotransmission, enzyme activity, and cellular signaling .
Result of Action
Based on the known effects of similar piperazine derivatives, it could potentially influence various cellular processes and have a range of pharmacological effects .
Preparation Methods
The synthesis of 1-(2,4-Dimethoxybenzyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)piperazine has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential use as a psychoactive drug, with studies on its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often studied for its effects on the central nervous system and its use in combination with other psychoactive substances.
The uniqueness of this compound lies in its specific substitution pattern on the benzyl ring, which can influence its pharmacological properties and interactions with molecular targets.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENXNTVZNNAAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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